Pyrroloimidazole Core vs. Cyclopropyl-Imidazoline Scaffold
Rhcbz is not a simple hydroxylated analog of cibenzoline; it is a structurally rearranged molecule formed from its precursor p-hydroxycibenzoline (HCBZ, CAS 101342-93-2). The rearrangement involves a ring expansion and cyclization, converting HCBZ's cyclopropyl-imidazoline system into Rhcbz's characteristic 2,3,6,7-tetrahydropyrrolo[1,2-a]imidazole core . This structural transformation is the basis for their differential chromatographic retention times and mass spectrometric fragmentation patterns [1].
| Evidence Dimension | Core Molecular Scaffold |
|---|---|
| Target Compound Data | Fused pyrrolo[1,2-a]imidazole bicyclic ring system |
| Comparator Or Baseline | p-hydroxycibenzoline (HCBZ): Cyclopropyl-imidazoline linear system |
| Quantified Difference | Qualitative structural isomerism; formation of new C-N bond via rearrangement |
| Conditions | Synthetic rearrangement or isolation from biological matrices |
Why This Matters
This structural distinction directly translates to unique chromatographic and mass spectral properties, making Rhcbz an essential, non-substitutable standard for accurate LC-MS/MS method development.
- [1] Loh, A., Kripalani, K. J., Dean, A. V., & Kirsch, N. B. (1986). The metabolism of 14C-cibenzoline in dogs and rats. Drug Metabolism and Disposition, 14(3), 325-330. View Source
